molecular formula C15H15NO2 B6371802 5-(3-Acetylaminophenyl)-3-methylphenol CAS No. 1261977-09-6

5-(3-Acetylaminophenyl)-3-methylphenol

Cat. No.: B6371802
CAS No.: 1261977-09-6
M. Wt: 241.28 g/mol
InChI Key: BZWFCEPQWGMJII-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-3-methylphenol is a phenolic derivative characterized by a methyl group at the 3-position of the phenol ring and a 3-acetylaminophenyl substituent at the 5-position.

Properties

IUPAC Name

N-[3-(3-hydroxy-5-methylphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-13(9-15(18)7-10)12-4-3-5-14(8-12)16-11(2)17/h3-9,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWFCEPQWGMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683891
Record name N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-09-6
Record name N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-3-methylphenol typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to form 5-nitro-3-methylphenol.

    Reduction: The nitro group is then reduced to an amino group, yielding 5-amino-3-methylphenol.

    Acetylation: Finally, the amino group is acetylated using acetic anhydride to produce 5-(3-Acetylaminophenyl)-3-methylphenol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: 5-(3-Aminophenyl)-3-methylphenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

5-(3-Acetylaminophenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the acetylamino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

5-(3-Fluoro-4-methylphenyl)-3-methylphenol

  • Structural Differences: Replaces the 3-acetylaminophenyl group with a 3-fluoro-4-methylphenyl substituent.
  • The methyl group at the 4-position may sterically hinder interactions with biological targets .
  • Applications: Fluorinated phenols are often explored in medicinal chemistry for their metabolic stability and bioavailability.

5-(3,5-Dichlorophenyl)-3-methylphenol

  • Structural Differences: Features a 3,5-dichlorophenyl group instead of the acetylaminophenyl substituent.
  • Physicochemical Properties: Molecular Formula: C₁₃H₁₀Cl₂O Molar Mass: 253.12 g/mol Key Features: Chlorine atoms increase molecular weight and hydrophobicity, enhancing resistance to oxidation.
  • Applications: Chlorinated phenols are commonly used as antimicrobial agents or intermediates in agrochemical synthesis.

3-Amino-5-methylphenol

  • Structural Differences: Lacks both the acetylaminophenyl group and the 5-position substituent, retaining only the 3-methylphenol core.
  • Physicochemical Properties: Molecular Formula: C₇H₉NO Molar Mass: 123.15 g/mol Key Features: The free amino group increases reactivity and susceptibility to oxidation compared to the acetylated derivative. The simpler structure results in higher water solubility but lower thermal stability .
  • Applications : Used in dye synthesis and as a building block for pharmaceuticals.

5-(3-Acetylaminophenyl)picolinic Acid

  • Structural Differences: Replaces the phenol group with a picolinic acid (pyridine-2-carboxylic acid) moiety.
  • Physicochemical Properties: Molecular Formula: C₁₄H₁₂N₂O₃ Molar Mass: 256.26 g/mol Key Features: The carboxylic acid group introduces strong acidity (pKa ~1-2) and enhances metal-chelating properties.
  • Applications : Picolinic acid derivatives are studied for their roles in metal homeostasis and anticancer therapies.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
5-(3-Acetylaminophenyl)-3-methylphenol Not Provided* ~245 (estimated) 3-methylphenol, 3-acetylaminophenyl Moderate polarity, bioactivity potential
5-(3-Fluoro-4-methylphenyl)-3-methylphenol C₁₄H₁₃FO 216.25 3-fluoro-4-methylphenyl High lipophilicity, metabolic stability
5-(3,5-Dichlorophenyl)-3-methylphenol C₁₃H₁₀Cl₂O 253.12 3,5-dichlorophenyl Hydrophobic, antimicrobial potential
3-Amino-5-methylphenol C₇H₉NO 123.15 3-amino, 5-methylphenol High reactivity, water-soluble
5-(3-Acetylaminophenyl)picolinic acid C₁₄H₁₂N₂O₃ 256.26 3-acetylaminophenyl, picolinic acid Strong acidity, metal chelation

*Estimated based on structural analogues.

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